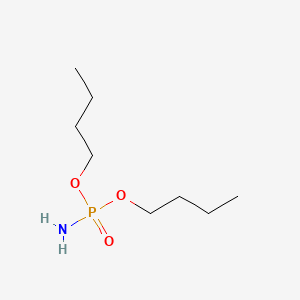
Dibutyl phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its stability and versatility in various chemical reactions. It is widely used in different fields, including chemistry, biology, medicine, and industry, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl phosphoramidate can be synthesized through several methods. One common approach involves the reaction of dibutylamine with a phosphoryl chloride derivative under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as copper-cobalt double metal cyanides, has been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include phosphoramidate oxides, hydrides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dibutyl phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It plays a role in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in prodrugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dibutyl phosphoramidate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. It can also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to dibutyl phosphoramidate include:
- Diethyl phosphoramidate
- Dimethyl phosphoramidate
- Diphenyl phosphoramidate
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
870-52-0 |
|---|---|
Formule moléculaire |
C8H20NO3P |
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
1-[amino(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H20NO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H2,9,10) |
Clé InChI |
BDBZFUCZCKJSIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(N)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



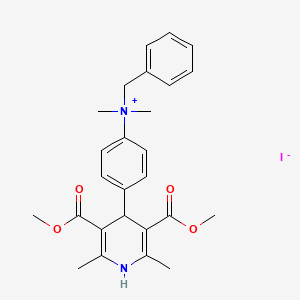
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
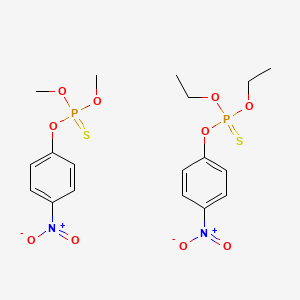
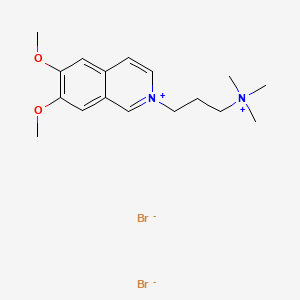


![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)
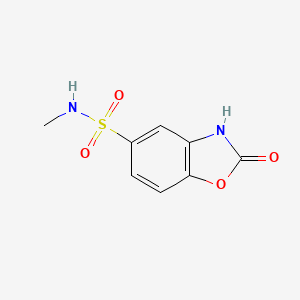
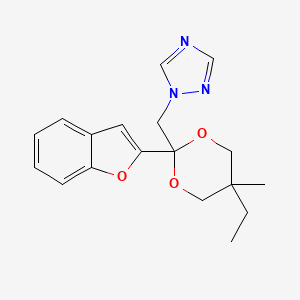

![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)

